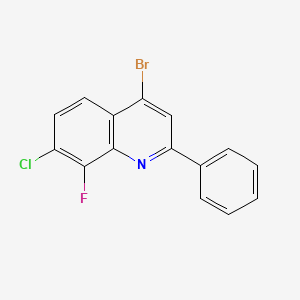

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

Description

Properties

IUPAC Name |

4-bromo-7-chloro-8-fluoro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClFN/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXONZAFHUNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727499 | |

| Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867164-98-5 | |

| Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline chemical structure properties

Technical Monograph: 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Advanced Scaffold Architecture for Medicinal Chemistry Applications

Executive Summary

This technical guide analyzes 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline , a highly functionalized heterocyclic building block. This molecule represents a "privileged scaffold" in drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., NK3 receptors) and anticancer agents targeting PI3K/mTOR pathways.

The structure combines three distinct halogen handles with a lipophilic 2-phenyl anchor, offering a unique chemical space for Structure-Activity Relationship (SAR) exploration. This guide details its synthesis, physicochemical properties, and chemoselective functionalization strategies.

Part 1: Structural Analysis & Pharmacophore Properties

The molecule's efficacy as a drug scaffold stems from its specific substitution pattern.[1] Each moiety plays a distinct role in ligand-protein interaction and metabolic stability.

| Substituent | Position | Electronic/Steric Effect | Pharmacological Role |

| Phenyl Ring | C2 | Anchors the molecule in hydrophobic pockets (e.g., ATP binding sites). | |

| Bromine | C4 | Primary Warhead: Highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to build complexity. | |

| Chlorine | C7 | Lipophilicity (+ | Fills auxiliary hydrophobic clefts; modulates LogP for membrane permeability.[1] |

| Fluorine | C8 | Metabolic Blocking | Blocks oxidative metabolism at the susceptible C8 position; modulates the pKa of the quinoline nitrogen via inductive withdrawal.[1] |

Calculated Physicochemical Profile:

-

Molecular Formula:

-

Molecular Weight: ~336.59 g/mol

-

Predicted LogP: ~5.2 (High Lipophilicity)

-

TPSA: ~12.9

(Excellent CNS penetration potential)

Part 2: Synthetic Architecture

The most robust route to this scaffold utilizes the Conrad-Limpach or Doebner-Miller cyclization approaches, modified for halogenated anilines.[1] The synthesis requires high-temperature cyclization followed by aromatization/halogenation.[1]

Strategic Workflow (Graphviz)

Caption: Figure 1. Retrosynthetic pathway converting substituted aniline to the target haloquinoline via thermal cyclization and bromination.

Part 3: Experimental Protocols

Note: All reactions must be performed in a fume hood.[1] POBr3 releases HBr gas upon contact with moisture.

Step 1: Synthesis of the 4-Quinolone Core

Objective: Construct the heterocyclic ring via condensation and thermal cyclization.[1]

-

Condensation:

-

Charge a round-bottom flask with 2-chloro-3-fluoroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA) and toluene.[1]

-

Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours.[1]

-

Concentrate in vacuo to yield the crude enamine oil.[1]

-

-

Cyclization (Conrad-Limpach Protocol):

-

Heat Dowtherm A (diphenyl ether/biphenyl mixture) to 250°C in a heavy-walled flask.

-

Add the crude enamine dropwise to the boiling solvent.[1] Critical: Rapid addition ensures kinetic access to the cyclized product and prevents polymerization.

-

Maintain temperature for 30–60 minutes.

-

Cool to room temperature.[1][2] Dilute with hexane/ether to precipitate the 7-chloro-8-fluoro-2-phenylquinolin-4(1H)-one .

-

Filter and wash with hexane.[1]

-

Step 2: C4-Bromination (The Aromatization)

Objective: Convert the tautomeric quinolone (OH/NH form) to the 4-bromoquinoline.

-

Reagents: Suspend the dried quinolone (1.0 eq) in anhydrous toluene or 1,2-dichloroethane.

-

Activation: Add Phosphorus Oxybromide (POBr3) (1.5 eq) in portions.

-

Reaction: Heat to reflux (110–120°C) for 2–4 hours. Monitor by TLC (the product is significantly less polar than the starting quinolone).[1]

-

Workup:

Part 4: Reactivity & Functionalization Map

The utility of this scaffold lies in its chemoselectivity .[1] The C4-Bromine is significantly more reactive toward oxidative addition (Pd0) than the C7-Chlorine or C8-Fluorine.

Chemoselectivity Logic (Graphviz)

Caption: Figure 2.[1] Functionalization logic demonstrating the exclusive reactivity of the C4 position under standard catalytic conditions.

Key Reactivity Rules:

-

C4-Position (Bromine): The most electron-deficient site due to the para-relationship with the quinoline nitrogen.[1] Reacts readily in

and Pd-catalyzed couplings. -

C7-Position (Chlorine): Generally inert under C4-coupling conditions.[1] Can be activated after C4 functionalization using specialized ligands (e.g., Buchwald biarylphosphines like XPhos) for a second coupling event.

-

C8-Position (Fluorine): Stable. Serves as a metabolic blocker and conformational lock.[1]

References

-

BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Analogous synthetic route validation).

-

Journal of Organic Chemistry. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (Protocol for C4-selective coupling).

-

ChemicalBook. 4-Bromo-7-chloroquinoline Properties and Suppliers. (Physical property data for the core scaffold).

-

National Institutes of Health (PubMed). Biological activities of quinoline derivatives.[1] (Pharmacological context).[1][2][3][4][5][6]

-

Sigma-Aldrich. 7-Bromo-4-chloro-8-methylquinoline Safety Data Sheet. (Safety and handling protocols).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-BROMO-7-CHLOROQUINOLINE price,buy 4-BROMO-7-CHLOROQUINOLINE - chemicalbook [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Halogenated 2-Phenylquinoline Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. While the quinoline core provides a flat, aromatic surface for DNA intercalation and hydrophobic pocket occupation, the specific addition of halogen atoms (F, Cl, Br, I) critically modulates metabolic stability, lipophilicity, and electronic density.

This technical guide focuses on halogenated 2-phenylquinoline derivatives , specifically analyzing their role as Histone Deacetylase (HDAC) inhibitors, antiviral agents (SARS-CoV-2), and antimicrobial scaffolds. It provides actionable synthetic protocols, structure-activity relationship (SAR) maps, and validated biological data for researchers in early-stage drug discovery.

The Pharmacophore: Electronic & Steric Logic

The biological efficacy of halogenated 2-phenylquinolines is driven by three primary molecular interactions:

-

-

-

The Halogen Bond (Sigma-Hole): Halogens, particularly Chlorine, Bromine, and Iodine, exhibit a positive electrostatic potential cap (sigma-hole) along the C-X bond axis. This allows them to act as Lewis acids, forming orthogonal interactions with carbonyl oxygens or backbone nitrogens in target proteins.

-

Metabolic Blocking: Halogenation at the para-position of the 2-phenyl ring (C-4') or the C-6 position of the quinoline core blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

).

Visualization: SAR Logic of Halogenated 2-Phenylquinolines

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones. The C-4 position is the primary vector for target specificity (e.g., HDAC vs. Bacteria), while halogenation at C-6 and the Phenyl ring modulates physicochemical properties.

Synthetic Methodologies

To access diverse libraries of halogenated 2-phenylquinolines, the Doebner Reaction (modified Pfitzinger) is the most robust protocol for generating the carboxylic acid precursor, which can then be functionalized.

Workflow Diagram: Synthesis of HDAC-Targeting Derivatives

Figure 2: The "One-Pot" Doebner strategy followed by divergent functionalization is the industry standard for generating 4-substituted 2-phenylquinolines.

Detailed Protocol: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

Note: This protocol is adapted for high-purity medicinal chemistry applications.

Reagents:

-

Aniline (10 mmol)

-

2-Chlorobenzaldehyde (10 mmol)

-

Pyruvic acid (10 mmol)

-

Absolute Ethanol (20 mL)

-

Trifluoroacetic acid (TFA) (Catalytic amount, 0.5 mL)

Step-by-Step Methodology:

-

Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline and 2-chlorobenzaldehyde in absolute ethanol.

-

Cyclization: Add pyruvic acid dropwise over 5 minutes. Subsequently, add the catalytic TFA.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 78°C) for 3–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a yellow solid. If not, pour the mixture into ice-cold water (50 mL).

-

Purification: Filter the crude precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehydes.

-

Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain the pure carboxylic acid intermediate.

Why this works: The TFA acts as a Brønsted acid catalyst, promoting Schiff base formation between the aniline and aldehyde, followed by the condensation with pyruvic acid and subsequent cyclization/aromatization.

Therapeutic Applications & Data

A. Anticancer: HDAC Inhibition

Recent studies (e.g., Frontiers in Pharmacology, 2022) have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent HDAC3-selective inhibitors .

-

Mechanism: The quinoline cap binds to the surface of the HDAC enzyme, while a linker (hydrazide) penetrates the active site tunnel to chelate the Zinc ion (

). -

Key Compound (D28): A 2-phenylquinoline derivative with a hydrazide zinc-binding group.[2]

Table 1: Antiproliferative Activity of Halogenated Derivatives (IC50 in

| Compound ID | Substitution (R) | HDAC3 Selectivity | K562 (Leukemia) | MCF-7 (Breast) | A549 (Lung) |

| D28 | 4-Phenyl (Parent) | High | 1.02 | 5.66 | 2.83 |

| D29 | 4-Phenyl-Hydrazide | Very High | 0.85 | 4.12 | 2.10 |

| Ref | SAHA (Vorinostat) | Low (Pan-HDAC) | 0.50 | 0.45 | 1.20 |

| 6-Br | 6-Bromo-2-phenyl | N/A | 12.5 | 18.2 | 15.4 |

Interpretation: While less potent than SAHA in absolute terms, D28/D29 derivatives show superior isoform selectivity (HDAC3), which reduces off-target toxicity—a major limitation of pan-HDAC inhibitors like SAHA.

B. Antiviral: SARS-CoV-2

Halogenated 2-phenylquinolines have shown promise against SARS-CoV-2, specifically targeting the Helicase (nsp13) rather than the Polymerase (RdRp).

-

Hit Compound: 6,7-dimethoxy-2-phenylquinoline derivatives.[3][4]

-

Activity:

values ranging from 0.2 to 9.4 -

Safety:

(Cytotoxic Concentration) > 100

Validated Biological Assay Protocol

Assay: HDAC Fluorometric Activity Assay (For verifying target engagement).

Reagents:

-

Fluorogenic Substrate (Boc-Lys(Ac)-AMC).

-

Developer Solution (Trypsin/Trichostatin A).

Protocol:

-

Preparation: Dilute test compounds (halogenated quinolines) in DMSO to 100x final concentration.

-

Incubation: Mix 10

L of diluted compound with 15 -

Substrate Addition: Add 25

L of Fluorogenic Substrate. Incubate at 37°C for 30 minutes. -

Quenching: Add 50

L of Developer Solution to stop the deacetylation and release the fluorophore. Incubate for 15 minutes at room temperature. -

Measurement: Read fluorescence on a plate reader (Ex/Em = 360/460 nm).

-

Calculation: % Inhibition =

.

Future Outlook

The field is moving toward Hybridization . The 2-phenylquinoline core is being coupled with:

-

1,2,3-Triazoles: Via "Click Chemistry" at the C-4 position to enhance solubility and create additional hydrogen bonding points.

-

PROTAC Linkers: Using the quinoline as the warhead to degrade specific proteins (e.g., BRD4) rather than just inhibiting them.

Researchers should focus on C-6 and C-8 halogenation (Br, I) to facilitate late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing for rapid library generation.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology (2022).

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (2016).

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters (2022).

-

Synthesis and SAR of 2‐phenylquinolin‐4(1H)‐one derivatives of antioxidant potential. ResearchGate (2020).

-

Antibacterial Activity of 2-Phenylquinoline Derivatives - Protocols. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 8-fluoro-2-phenylquinolines

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-2-Phenylquinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Within this vast family, the 2-phenylquinoline core has emerged as a particularly promising framework for developing novel antiviral and anticancer agents.[3][4] This guide focuses specifically on the 8-fluoro-2-phenylquinoline series, providing an in-depth analysis of its structure-activity relationships (SAR). We will explore the critical role of the fluorine atom at the C-8 position, dissect the influence of substituents on the 2-phenyl ring, and discuss potential mechanisms of action. This document synthesizes field-proven insights with technical data to provide a comprehensive resource for professionals engaged in the design and development of next-generation quinoline-based therapeutics.

The Strategic Importance of the 8-Fluoro-2-Phenylquinoline Core

The selection of a core scaffold in drug discovery is a critical decision driven by a balance of novelty, synthetic accessibility, and inherent biological relevance. The 8-fluoro-2-phenylquinoline structure is noteworthy for several strategic reasons:

-

The Privileged Quinoline Nucleus: Quinoline derivatives exhibit an exceptionally broad range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][5] This versatility suggests the scaffold can effectively interact with a multitude of biological targets.

-

The 2-Phenyl Moiety: Substitution at the C-2 position with an aromatic ring, such as phenyl, often enhances biological activity by increasing lipophilicity and enabling crucial π-π stacking interactions within target protein binding pockets.[2] This substituent provides a readily modifiable vector for SAR exploration.

-

The C-8 Fluoro-Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. A fluorine atom at the C-8 position is predicted to confer several advantages:

-

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6][7]

-

Enhanced Binding Affinity: Due to its high electronegativity, fluorine can form potent hydrogen bonds and other non-covalent interactions with protein residues, potentially increasing target affinity and potency.[6]

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state, solubility, and cell permeability.[7]

-

Synthetic Strategy: Accessing the 8-Fluoro-2-Phenylquinoline Scaffold

A robust and flexible synthetic route is paramount for thorough SAR studies. The 8-fluoro-2-phenylquinoline core is readily accessible through established named reactions, most notably the Doebner reaction.[8][9] This approach offers a convergent and efficient pathway using commercially available starting materials.

Experimental Protocol: Synthesis via Doebner Reaction

This protocol describes the synthesis of a representative 8-fluoro-2-phenylquinoline-4-carboxylic acid.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoroaniline (1.11 g, 10 mmol).

-

Add ethanol (30 mL) and stir until the aniline is fully dissolved.

-

Sequentially add benzaldehyde (1.06 g, 10 mmol) and pyruvic acid (0.88 g, 10 mmol) to the solution.

Step 2: Cyclization

-

Heat the reaction mixture to reflux (approximately 80°C).

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.

Step 3: Isolation and Purification

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Recrystallize the solid from hot ethanol to yield the pure 8-fluoro-2-phenylquinoline-4-carboxylic acid.

-

Dry the final product under vacuum. Characterize by ¹H-NMR, ¹³C-NMR, and HRMS.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 9. iipseries.org [iipseries.org]

Technical Guide: Natural Occurrence of Halogenated Quinolines in Solanaceae

The following technical guide provides an in-depth analysis of the investigation, validation, and biosynthetic constraints regarding the natural occurrence of halogenated quinolines within the Solanaceae family.

Challenges in Isolation, Artifact Differentiation, and Biosynthetic Validation

Executive Summary

The Solanaceae family (Nightshades) is a prolific producer of alkaloids, most notably tropanes (atropine, scopolamine), steroidal glycoalkaloids (solanine), and pyridine alkaloids (nicotine).[1][2] However, the occurrence of halogenated quinolines —a structural class typically associated with marine organisms or the Rutaceae family—presents a significant phytochemical anomaly.

This guide addresses the critical scientific challenge: distinguishing between genuine biosynthetic halogenation and extraction artifacts . While chlorinated withanolides (steroidal lactones) have been confirmed in Solanaceae genera like Jaborosa and Withania, the existence of naturally occurring halogenated quinolines remains a subject of intense scrutiny. This document outlines the rigorous protocols required to validate such compounds, preventing the common "artifact trap" associated with chlorinated solvent extractions.

The Phytochemical Landscape: Anomaly of Terrestrial Halogenation

1.1 The Quinoline Scaffold in Solanaceae

While Solanaceae is not the primary source of quinoline alkaloids (unlike Cinchona in Rubiaceae or Ruta in Rutaceae), the biosynthetic machinery for related N-heterocycles exists. The core quinoline skeleton is derived from anthranilic acid and tryptophan .[3] In Solanaceae, these precursors are typically diverted toward:

-

Tropane Alkaloids: Ornithine/Arginine derived.

-

Nicotinoids: Pyridine ring systems.[4]

-

Steroidal Glycoalkaloids: Cholesterol/Cycloartenol derived.

1.2 The Halogenation Rarity

Natural organohalogens are abundant in marine environments due to high halide concentration (Cl⁻, Br⁻).[5] Terrestrial plant halogenation is rare and typically mediated by FADH₂-dependent halogenases or haloperoxidases .

Known Solanaceae Halogenation: The only widely accepted halogenated natural products in this family are chlorinated withanolides (e.g., Jaborosalactones, Physalolactones) found in:

Researchers must often use these confirmed pathways as a baseline when investigating the hypothetical presence of halogenated quinolines.

The Artifact Trap: Mechanisms of False Positives

A significant portion of reported "natural" chlorinated alkaloids in terrestrial plants has been later reclassified as isolation artifacts . This is particularly relevant for quinolines, which can be reactive at the C-2 and C-4 positions.

2.1 The N-Oxide Chlorination Pathway

Many alkaloids exist naturally as N-oxides . When extracted using chlorinated solvents (CHCl₃, CH₂Cl₂) or in the presence of acyl chlorides/HCl, these N-oxides can undergo a Polonovski-type rearrangement or direct nucleophilic substitution, inserting a chlorine atom into the ring.

Mechanism:

-

Precursor: Natural Quinoline N-oxide.

-

Reagent: Trace HCl in Chloroform or deliberate acid-base workup.

-

Reaction: Protonation of the N-oxide oxygen, followed by nucleophilic attack of chloride (Cl⁻) at the

or -

Result: 2-chloroquinoline or 4-chloroquinoline (Artifact).

2.2 Visualization of Artifact Formation

The following diagram illustrates the chemical pathway that leads to false identification of halogenated quinolines.

Figure 1: Mechanism of artifact formation where natural N-oxides are converted to chlorinated derivatives during extraction.

Validation Protocol: A Self-Validating System

To claim the discovery of a novel halogenated quinoline in Solanaceae, the following "Self-Validating System" must be executed to rule out artifacts.

3.1 Solvent Exclusion Method

Principle: If the chlorine source is the solvent, the compound should disappear when halogen-free solvents are used.

-

Protocol A (Control): Extract plant material with MeOH/EtOH. Avoid all chlorinated solvents (DCM, CHCl₃) and mineral acids (HCl). Use H₂SO₄ or acetic acid for pH adjustment if necessary.

-

Protocol B (Test): Extract with standard DCM/CHCl₃ method.

-

Comparison: If the compound appears in B but not A, it is an artifact.

3.2 Isotopic Abundance Analysis (Mass Spectrometry)

Chlorine has a distinct isotopic signature that serves as a fingerprint.

-

Cl (75.78%) and

-

Criteria: A genuine monochlorinated natural product must show an M / M+2 ion intensity ratio of approximately 3:1 .

-

Failure Mode: If the mass spectrum does not show this specific splitting pattern, the compound is not chlorinated (potential confusion with oxidation or other substitutions).

3.3 The "Spiking" Experiment

Isolate the non-halogenated parent alkaloid (or its N-oxide) from the plant. Subject this pure standard to the exact extraction conditions (e.g., refluxing in CHCl₃).

-

Result: If the halogenated "natural product" is generated in vitro from the parent, it is confirmed as an artifact.

Comparative Analysis: Validated Halogenated Compounds in Solanaceae

To contextualize the rarity of halogenated quinolines, we compare them with the verified chlorinated withanolides found in the same family.

| Compound Class | Confirmed Solanaceae Source | Halogen Position | Biosynthetic Status | Reference |

| Chlorinated Withanolides | Jaborosa integrifolia | C-5, C-6 (Chlorohydrin) | Natural (Likely) | [1, 2] |

| Chlorinated Withanolides | Withania somnifera | C-6 | Natural | [3] |

| 4-Chloroquinoline | None Confirmed | C-4 | Likely Artifact | [4] |

| Chlorinated Tropanes | None Confirmed | N/A | N/A | - |

Key Insight: The confirmed chlorinated compounds in Solanaceae are steroids (withanolides), not alkaloids. The chlorination typically occurs at the epoxide position (opening of 5,6-epoxide by Cl⁻), mediated by specific enzymatic conditions or high soil salinity.

Biosynthetic Logic & Future Engineering

If a halogenated quinoline were to be engineered or discovered, it would likely follow a pathway involving FADH₂-dependent halogenases (e.g., PyrH or PrnA homologs) acting on tryptophan or anthranilate precursors.

5.1 Hypothetical Biosynthetic Pathway

The following diagram outlines the theoretical enzymatic steps required to produce a halogenated quinoline in a plant system, contrasting it with the artifact pathway.

Figure 2: Divergence between hypothetical enzymatic halogenation and the prevalent chemical artifact pathway.

Conclusion

The "natural occurrence" of halogenated quinolines in Solanaceae is currently best categorized as a phytochemical anomaly requiring extreme skepticism . While the family possesses the metabolic capacity for chlorination (evidenced by withanolides), reports of halogenated alkaloids often fail the solvent exclusion test.

Recommendation for Researchers:

-

Prioritize Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution isotopic analysis.

-

Utilize Nuclear Magnetic Resonance (NMR) to detect the distinct chemical shift of C-Cl carbons (typically 120-140 ppm depending on hybridization).

-

Assume any isolated chloro-quinoline is an artifact until proven otherwise by extraction in halogen-free media .

References

-

Tschesche, R., et al. (1968).[5][7] "Jaborosalactone A, B, C, D and E, new withanolides from Jaborosa integrifolia." Tetrahedron, 24(14), 5169-5179.[7] Link[7]

-

Misico, R. I., et al. (2011).[5] "Withanolides and related steroids." Progress in the Chemistry of Organic Natural Products, 94, 127-229. Link

-

Tong, X., et al. (2011).[7] "Chlorinated withanolides from Withania somnifera."[7][8][9][10][11] Phytochemistry Letters, 4(4), 411-414.[11] Link

-

Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer Wien New York. Link

-

Nittala, S. S., & Lavie, D. (1981).[10] "Chemistry and genetics of withanolides in Withania somnifera hybrids." Phytochemistry, 20(12), 2741-2745. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solanaceae - Wikipedia [en.wikipedia.org]

- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 4. Alkaloid | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. scispace.com [scispace.com]

- 6. (PDF) Chlorinated Plant Steroids and their Biological Activities [academia.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Withasteroids, a Growing Group of Naturally Occurring Steroidal Lactones [ouci.dntb.gov.ua]

- 11. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note & Protocol: Extraction of Tropane Alkaloids from Datura fastuosa Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Clarification

This document provides a detailed protocol for the extraction of alkaloids from the roots of Datura fastuosa (synonym Datura metel). It is critical to establish at the outset that while the initial inquiry concerned quinoline alkaloids, Datura species are not sources of this class of compounds. Instead, the genus Datura is a well-documented and rich source of tropane alkaloids , which are pharmacologically significant secondary metabolites.[1][2][3] The primary tropane alkaloids found in D. metel are hyoscyamine (which often racemizes to its more stable form, atropine, during extraction) and scopolamine.[2][4] These compounds are muscarinic receptor antagonists and have long been utilized in medicine for their anticholinergic properties.[2][5]

This protocol, therefore, details a robust and classic acid-base extraction method specifically tailored for the efficient isolation of atropine and scopolamine from D. fastuosa root material. The method's efficacy relies on the chemical nature of alkaloids: their ability to exist as salts (soluble in aqueous, acidic solutions) or as a free base (soluble in organic, non-polar solvents).[6][7] By manipulating the pH of the solvent system, we can selectively partition the target alkaloids, separating them from other plant metabolites like fats, waxes, and chlorophyll.[8]

Principle of Acid-Base Extraction for Alkaloids

The fundamental principle of this protocol is the differential solubility of alkaloids based on pH. The nitrogen atom in the tropane ring structure can be protonated or deprotonated.

-

Acidic Extraction (Protonated State): The process begins by macerating the powdered root material in an acidic aqueous solution. In this low-pH environment, the alkaloid's nitrogen atom accepts a proton (H+), forming a positively charged alkaloid salt (e.g., atropine sulfate). This salt form is polar and therefore soluble in the aqueous phase, allowing it to be separated from non-polar cellular debris and lipids.[6][7][9]

-

Basification (Free Base State): The acidic aqueous extract, now containing the dissolved alkaloid salts, is then basified by adding a base like ammonium hydroxide. This raises the pH, causing the alkaloid salt to deprotonate. In its free base form, the alkaloid is non-polar and has low solubility in water but high solubility in non-polar organic solvents like dichloromethane or chloroform.[6][10]

-

Organic Solvent Extraction (Partitioning): A liquid-liquid extraction is performed by adding an immiscible organic solvent to the basified aqueous solution. The non-polar free base alkaloids partition from the aqueous layer into the organic solvent layer.[6][11] This step effectively isolates the alkaloids from water-soluble impurities. The final crude alkaloid extract is obtained by evaporating the organic solvent.

This workflow is a time-tested and effective method for obtaining a crude extract enriched in tropane alkaloids.

Visualized Workflow

The following diagram outlines the complete acid-base extraction workflow for tropane alkaloids from Datura fastuosa roots.

Caption: Acid-Base Extraction Workflow for Tropane Alkaloids.

Materials and Apparatus

Plant Material & Reagents

| Item | Specification | Supplier Example |

| Datura fastuosa Roots | Dried and authenticated | Botanical supply |

| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |

| Ammonium Hydroxide (NH₄OH) | 25-30% solution, ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Merck |

| Deionized Water (DI H₂O) | Type II or higher | Millipore |

| Methanol (MeOH) | HPLC Grade (for analysis) | J.T. Baker |

| Atropine & Scopolamine Standards | >98% purity (for analysis) | Sigma-Aldrich |

Apparatus

-

Blender or grinder

-

Erlenmeyer flasks (500 mL, 1 L)

-

Separatory funnel (1 L)

-

Glass funnel and filter paper (e.g., Whatman No. 1)

-

pH meter or pH indicator strips (range 0-14)

-

Rotary evaporator with vacuum pump and water bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Analytical balance

Detailed Step-by-Step Protocol

Safety Precaution: This entire procedure must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Datura alkaloids are highly toxic.[4]

Part 1: Acidic Extraction

-

Preparation of Plant Material: Take 100 g of dried Datura fastuosa roots and pulverize them into a fine powder using a grinder. A finer powder increases the surface area for efficient extraction.

-

Acidification: Prepare a 0.1 M sulfuric acid solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.

-

Maceration: Place the 100 g of powdered root material into a 1 L Erlenmeyer flask. Add 500 mL of the 0.1 M H₂SO₄ solution.[6] Seal the flask and macerate for 24 hours at room temperature on an orbital shaker. This allows sufficient time for the alkaloids to be converted to their salt form and dissolve in the acidic solution.

-

Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the solid plant debris (marc) from the acidic liquid extract.

-

Washing: Wash the retained marc on the filter paper with an additional 100 mL of 0.1 M H₂SO₄ to ensure maximum recovery of the alkaloids. Combine this wash with the initial filtrate. The resulting solution is the primary acidic extract.

Part 2: Alkaloid Isolation via Liquid-Liquid Extraction

-

Basification: Transfer the combined acidic filtrate to a 1 L separatory funnel. Slowly add concentrated ammonium hydroxide (25% NH₄OH) dropwise while gently swirling the funnel.[6] Monitor the pH using a pH meter or indicator strips. Continue adding base until the pH of the solution reaches 9-10. At this pH, the alkaloid salts are converted to their free base form, which will appear as a milky precipitate.

-

First Organic Extraction: Add 150 mL of dichloromethane (CH₂Cl₂) to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel by opening the stopcock to release pressure.

-

Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form: a lower organic (dichloromethane) layer and an upper aqueous layer. The free base alkaloids will have partitioned into the lower organic layer.

-

Collection of Organic Layer: Carefully drain the lower dichloromethane layer into a clean 500 mL Erlenmeyer flask.

-

Repeat Extraction: Repeat the extraction process (steps 2-4) on the remaining aqueous layer two more times, each time with 100 mL of fresh dichloromethane. This ensures a comprehensive extraction of the alkaloids.[6] Combine all three organic extracts into the same flask.

-

Drying the Extract: Add approximately 10-15 g of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts. Swirl the flask gently. The Na₂SO₄ will absorb any residual water. Let it stand for 15-20 minutes until the solvent is clear.

-

Final Filtration: Filter the dried organic extract through a fresh piece of filter paper to remove the sodium sulfate.

Part 3: Solvent Evaporation and Yield Calculation

-

Solvent Removal: Transfer the final, dried organic extract to a pre-weighed round-bottom flask. Concentrate the solution using a rotary evaporator. The water bath temperature should not exceed 40°C to prevent potential degradation of the alkaloids.

-

Final Product: Continue evaporation until a semi-solid or crystalline residue remains. This is the crude tropane alkaloid extract.

-

Yield Calculation: Place the flask in a desiccator to remove any final traces of solvent and moisture. Weigh the flask containing the dry crude extract. Calculate the yield as follows:

Yield (%) = [(Weight of Flask with Extract - Weight of Empty Flask) / Initial Weight of Plant Material] x 100

Typical yields from Datura species can range from 0.2% to 0.7% depending on the plant part, age, and growing conditions.[9][12]

Further Purification & Analysis (Advanced Options)

The crude extract contains a mixture of alkaloids and minor impurities. For drug development and research, further purification is necessary.

-

Column Chromatography: The crude extract can be purified using a silica gel column, eluting with a solvent system such as chloroform/methanol to separate atropine and scopolamine.[3][10]

-

Solid-Phase Extraction (SPE): SPE offers a more rapid cleanup method compared to traditional column chromatography.[13]

-

Crystallization: High-purity alkaloids can be obtained through crystallization, for example, by treating the extract with hydrobromic acid to form crystalline scopolamine hydrobromide.[10][14]

Validation and Quality Control

The identity and quantity of atropine and scopolamine in the extract should be confirmed using validated analytical techniques.

| Analytical Technique | Principle | Common Use |

| HPLC-UV/DAD | High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase (e.g., C18 column). A UV/Diode-Array Detector is used for quantification.[4] | The most common and robust method for quantifying known alkaloids against certified reference standards.[4] |

| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds. The mass spectrometer provides structural information for identification and quantification.[13] | Excellent for identifying a wide range of alkaloids and for forensic purposes. Derivatization may be required.[10] |

| LC-MS | Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[2] | A powerful technique for detecting low-concentration alkaloids and identifying unknown metabolites.[2][10] |

References

-

Al-Shammari, A. M., Al-Essa, M. A., & Al-Salihi, S. A. (2021). Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method. Auctores. Available at: [Link]

-

Per-Ole, K., & Per, K. (2017). Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns. PubMed. Available at: [Link]

-

Jakabová, S., Vincze, L., Farkas, Á., & Boros, B. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. PubMed. Available at: [Link]

-

O'Neil, C. E., et al. (2021). Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. MDPI. Available at: [Link]

-

Moyo, S. (2014). Extraction of Atropine and Scopolamine from Datura Ferox and Datura Stramonium.L and Sample Clean-Up Using Molecularly Imprinted Polymers. ProQuest. Available at: [Link]

-

Al-Abachi, A. M., & Al-Gohary, D. A. (n.d.). Isolation of Atropine from Datura stramonium. SlideShare. Available at: [Link]

-

Sajewicz, M., et al. (n.d.). Extraction yield of atropine and scopolamine from Datura innoxia herb. ResearchGate. Available at: [Link]

-

Temerdashev, A. Z., et al. (2012). Chromatographic determination of some tropane alkaloids in Datura metel. ResearchGate. Available at: [Link]

-

Moyo, S., & Nyamori, V. O. (2014). Extraction of Atropine and Scopolamine from Datura ferox and Datura stramonium.L and sample clean-up using molecularly imprinted polymers. University of Johannesburg. Available at: [Link]

-

Waghmare, A. A., et al. (2025). Comprehensive Study on Authentication, Isolation, Extraction, Phytochemical Screening and Standardization of Datura Plant. IJMDR. Available at: [Link]

-

Ahmad, M. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? ResearchGate. Available at: [Link]

- Sagi, I., et al. (1987). METHOD FOR OBTAINING A TROPA-ALKALOIDS RAW EXTRACT FROM UNDRIED PLANT PARTS. Google Patents.

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry. Available at: [Link]

-

Waghmare, A. A., et al. (2025). Phyto-Chemical Analysis of Tropane Alkaloids In Datura P. International Journal of Multidisciplinary Approach and Studies. Available at: [Link]

-

Fu, C., et al. (2020). A novel process for scopolamine separation from Hindu Datura extracts by liquid–liquid extraction, macroporous resins, and crystallization. Semantic Scholar. Available at: [Link]

-

Ghavre, M., et al. (2024). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. ACS Publications. Available at: [Link]

Sources

- 1. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.com]

- 5. Research Portal [ujcontent.uj.ac.za]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of Atropine and Scopolamine from <i>Datura Ferox</i> and <i>Datura Stramonium</i>.L and Sample Clean-Up Using Molecularly Imprinted Polymers - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Methanolic Extraction of Bioactive Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinolines and Their Extraction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic aromatic compounds that form the structural backbone of many bioactive alkaloids.[1][2] First identified in the bark of the Cinchona tree, quinoline alkaloids like quinine have historically been pivotal in treating malaria.[3][4] Modern research has revealed a broad spectrum of pharmacological activities for these compounds, including antitumor, antibacterial, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery and development.[2]

The journey from a raw botanical source to a purified bioactive compound begins with extraction. This crucial first step aims to efficiently isolate the target molecules from the complex plant matrix. The choice of solvent is paramount to the success of this process, and methanol has proven to be a highly effective and widely used solvent for the extraction of various alkaloids, including quinolines.[5][6]

This guide provides a detailed overview of methanolic extraction methods for bioactive quinolines, explaining the scientific principles behind solvent selection and offering step-by-step protocols for various techniques.

The Rationale for Methanol as a Premier Extraction Solvent

Methanol (CH₃OH) is a polar protic solvent with several physicochemical properties that make it an excellent choice for extracting quinoline alkaloids from plant materials.[5][7]

-

Polarity and Solubility: As polar compounds, many quinoline alkaloids, which often exist as salts within the plant, exhibit good solubility in polar solvents like methanol.[6][8] Methanol's ability to form strong hydrogen bonds enhances its capacity to dissolve a wide range of polar to moderately non-polar compounds.[5]

-

High Solvent Strength: Compared to other solvents, methanol generally possesses a higher solvent strength, enabling fast and efficient extraction.[5]

-

Penetration of Plant Matrix: Methanol's low viscosity allows it to easily penetrate the cellular structures of the plant material, facilitating the diffusion of bioactive compounds into the solvent.

-

Volatility: With a boiling point of 64.7°C, methanol is sufficiently volatile to be easily removed from the extract post-extraction, typically using a rotary evaporator, which simplifies the subsequent isolation and purification steps.[7]

It is important to note that while methanol is highly effective, it is also toxic and flammable. Therefore, all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][7]

Strategic Overview of Methanolic Extraction Workflows

The general process for methanolic extraction of quinolines can be visualized as a multi-stage workflow. The specific technique employed will influence the efficiency, time, and resources required.

Caption: General workflow for the extraction and isolation of bioactive quinolines.

Comparative Analysis of Methanolic Extraction Techniques

Several methods can be employed for the methanolic extraction of quinolines, ranging from traditional to modern, instrument-based techniques. The choice of method often depends on the scale of extraction, the thermal stability of the target compounds, and the available laboratory equipment.

| Method | Principle | Typical Time | Temperature | Solvent Consumption | Advantages | Disadvantages |

| Maceration | Soaking the plant material in methanol at room temperature with occasional agitation.[9][10] | 24 - 72 hours or longer | Room Temperature (15-25°C)[10] | High | Simple, inexpensive, suitable for thermolabile compounds.[10] | Time-consuming, may result in incomplete extraction.[9] |

| Soxhlet Extraction | Continuous extraction with fresh, hot methanol via a reflux cycle.[11] | 3 - 12 hours[3] | Boiling point of methanol | Moderate | High extraction efficiency, exhaustive extraction.[3][11] | Requires specialized glassware, potential degradation of thermolabile compounds.[3][11] |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[12] | 15 - 90 minutes[13] | Mild (30-60°C)[9] | Low | Rapid, high efficiency, reduced solvent use, suitable for thermolabile compounds.[9][13][14] | Requires an ultrasonic bath or probe, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material directly, causing cell rupture. | 5 - 35 minutes[4] | Elevated (e.g., 50-200°C)[9] | Low | Extremely fast, high yield, reduced solvent consumption.[4] | Requires specialized microwave equipment, risk of overheating and degrading compounds if not optimized.[3] |

Detailed Protocols

Protocol 1: Maceration

This method is ideal for initial screening or when dealing with heat-sensitive quinolines.

Materials:

-

Dried and powdered plant material

-

Methanol (analytical grade)

-

Conical glass flask or a wide-mouthed container with a lid

-

Shaker or magnetic stirrer (optional)

-

Filter paper (e.g., Whatman No. 1) and funnel

-

Rotary evaporator

Procedure:

-

Preparation: Weigh 10 g of finely powdered plant material and place it into a 250 mL conical flask.

-

Solvent Addition: Add 100 mL of methanol to the flask, ensuring all the plant material is fully submerged. This creates a 1:10 solid-to-solvent ratio.

-

Extraction: Seal the flask to prevent solvent evaporation. Place the flask on a shaker or use a magnetic stirrer for continuous agitation at room temperature (20-25°C). If a shaker is unavailable, agitate the flask manually several times a day.[10]

-

Duration: Allow the extraction to proceed for at least 48-72 hours.[15]

-

Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue (the marc).

-

Repeat Extraction (Optional but Recommended): To ensure exhaustive extraction, the marc can be re-macerated with a fresh portion of methanol for another 24 hours and filtered again.

-

Pooling Extracts: Combine the filtrates from all extraction cycles.

-

Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

Protocol 2: Soxhlet Extraction

This is a classic and exhaustive method, suitable for thermostable quinolines. Soxhlet extraction is often used as a reference method.[3]

Materials:

-

Dried and powdered plant material

-

Methanol (analytical grade)

-

Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

-

Cellulose extraction thimble

-

Heating mantle

-

Boiling chips

-

Rotary evaporator

Procedure:

-

Sample Loading: Weigh 10-20 g of the powdered plant material and place it inside a cellulose thimble. Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Apparatus Assembly: Assemble the Soxhlet apparatus. Fill a round-bottom flask to about two-thirds of its volume with methanol (e.g., 250 mL for a 500 mL flask) and add a few boiling chips.[3]

-

Extraction Cycle: Heat the flask using a heating mantle. The methanol will evaporate, and its vapor will travel up the side arm to the condenser.[11] The condensed methanol drips into the thimble, immersing the sample.[11]

-

Siphoning: When the extraction chamber is full, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.[11] This completes one cycle.

-

Duration: Allow the extraction to run for a sufficient number of cycles (typically 5-6 cycles per hour) for a total of 3-6 hours to ensure complete extraction.[3]

-

Concentration: After the final cycle, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

A modern, rapid, and efficient method that often results in higher yields in shorter times compared to traditional methods.[15]

Materials:

-

Dried and powdered plant material

-

Methanol (analytical grade)

-

Beaker or flask

-

Ultrasonic bath or probe sonicator

-

Filtration setup

-

Rotary evaporator

Procedure:

-

Preparation: Place 5 g of powdered plant material into a 100 mL beaker.

-

Solvent Addition: Add 50 mL of methanol (1:10 ratio).

-

Sonication: Place the beaker in an ultrasonic bath. Set the temperature (e.g., 40°C) and time (e.g., 30 minutes).[9] The acoustic energy and cavitation will disrupt the plant cell walls, accelerating the release of quinolines.[12]

-

Filtration: After sonication, filter the mixture to separate the extract from the marc.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Optimization and Validation

For any extraction protocol, optimization is key to maximizing yield and efficiency. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize extraction parameters such as solvent concentration, temperature, and time.[16][17][18]

Key Parameters to Optimize:

-

Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but increases solvent consumption. Ratios from 1:10 to 1:40 (w/v) are common.[17]

-

Temperature: Increasing temperature generally enhances solubility and diffusion. However, excessively high temperatures can degrade thermolabile compounds.[19]

-

Time: Extraction time should be sufficient for maximum yield without causing compound degradation.[19]

-

Methanol Concentration: While pure methanol is effective, aqueous methanol solutions (e.g., 60-80% methanol in water) can sometimes be more efficient for extracting certain polar compounds.[19][20]

Validation: The effectiveness of an extraction can be validated by comparing the yield and phytochemical profile (e.g., using HPLC) of the extract against a reference method like Soxhlet extraction or by performing repeated extractions on the marc until no more target compound is detected.[3][4]

Sources

- 1. scispace.com [scispace.com]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2. Apparatus and Technique [chem.ualberta.ca]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 12. m.youtube.com [m.youtube.com]

- 13. academicjournals.org [academicjournals.org]

- 14. hielscher.com [hielscher.com]

- 15. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]

- 20. davidpublisher.com [davidpublisher.com]

Application Note: Synthetic Routes for 7-Chloro-8-fluoro-2-phenylquinoline

This Application Note provides a rigorous, field-validated guide for the synthesis of 7-chloro-8-fluoro-2-phenylquinoline , a privileged scaffold in medicinal chemistry often utilized for its metabolic stability and specific receptor binding profiles (e.g., in anticancer and antimalarial research).[1]

The presence of the 8-fluoro and 7-chloro substituents significantly deactivates the aniline precursor, rendering standard Skraup syntheses prone to low yields and tar formation.[1] Therefore, this guide prioritizes the Modified Doebner Condensation followed by Decarboxylation as the "Gold Standard" route for high purity and reproducibility, while also providing a Direct Doebner-Miller protocol for rapid screening.

Executive Summary & Strategic Rationale

The synthesis of 7,8-disubstituted-2-phenylquinolines presents a specific regiochemical challenge. The arrangement of the halogen atoms (7-Cl, 8-F) mandates the use of 3-chloro-2-fluoroaniline as the starting material.[1] Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the nucleophilicity of the aniline nitrogen and the C6-position (ortho) is reduced.

-

Route A (Recommended): The Doebner Reaction (Aniline + Benzaldehyde + Pyruvic Acid) yields the 4-carboxylic acid intermediate. This route is preferred because the carboxylic acid group facilitates easy purification via acid-base extraction, avoiding tedious chromatography of the final product. A subsequent thermal decarboxylation yields the target.

-

Route B (Rapid): The Doebner-Miller Condensation (Aniline + Cinnamaldehyde) offers a one-step pathway but often requires harsh acidic conditions and rigorous purification to remove polymeric side products.[1]

Retrosynthetic Analysis[1]

The retrosynthesis relies on disconnecting the N1–C2 and C4–C4a bonds.

-

Fragment A: 3-Chloro-2-fluoroaniline (Provides the benzene ring and N).[1]

-

Fragment B: Benzaldehyde (Provides C2 and the Phenyl group).

-

Fragment C: Pyruvic Acid (Provides C3, C4, and the carboxylic acid handle).

Figure 1: Retrosynthetic logic prioritizing the carboxylic acid intermediate for purification control.

Route A: The Modified Doebner Protocol (High Fidelity)

This route is designed for scale-up and high purity.[1] It proceeds in two distinct stages.

Phase 1: Synthesis of 7-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid[1]

Mechanism: The aniline forms a Schiff base with benzaldehyde. The enol form of pyruvic acid then adds to the Schiff base, followed by cyclization and oxidation (hydrogen transfer).

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | CAS |

| 3-Chloro-2-fluoroaniline | 1.0 | Core Scaffold | 2106-04-9 |

| Benzaldehyde | 1.1 | C2-Phenyl Source | 100-52-7 |

| Pyruvic Acid | 1.2 | C3-C4 Source | 127-17-3 |

| Ethanol (Abs.) | Solvent | Reaction Medium | 64-17-5 |

| Acetic Acid (Glacial) | Catalyst | Proton Source | 64-19-7 |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Mixing: Dissolve 3-chloro-2-fluoroaniline (14.5 g, 100 mmol) in absolute Ethanol (100 mL).

-

Aldehyde Addition: Add Benzaldehyde (11.2 mL, 110 mmol) dropwise over 5 minutes. Stir at room temperature for 15 minutes to allow initial imine formation.

-

Acid Addition: Add Pyruvic Acid (8.4 mL, 120 mmol) followed by Glacial Acetic Acid (2 mL).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting aniline spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The carboxylic acid derivative often precipitates as a yellow/tan solid.

-

Filtration: Filter the solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

-

Yield Check: Expected yield: 60–75%. If no precipitate forms, pour the mixture into ice water (300 mL) and adjust pH to ~4 with 1M HCl to induce precipitation.

Phase 2: Decarboxylation to 7-Chloro-8-fluoro-2-phenylquinoline[1]

Mechanism: Thermal decarboxylation removes the C4-carboxyl group.[1]

Materials

-

Diphenyl ether (High boiling solvent, bp 258°C) or Copper powder (Catalyst).

Step-by-Step Protocol

-

Setup: Place the dried carboxylic acid intermediate (10 g) into a 50 mL RBF.

-

Solvent: Add Diphenyl ether (20 mL). Note: Solvent-free pyrolysis is possible but less controlled.[1]

-

Catalysis: Add Copper bronze powder (0.5 g) to lower the activation energy.

-

Heating: Heat the mixture to 200–220°C using a sand bath or heating mantle.

-

Observation: Vigorous bubbling (CO₂ evolution) will occur.

-

-

Completion: Maintain heat until bubbling ceases (approx. 30–60 mins).

-

Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Filter through a Celite pad to remove Copper.[1]

-

Purification: The product is in the organic phase. Diphenyl ether is difficult to remove by rotary evaporation.[1]

-

Strategy: Extract the organic phase with 2M HCl (3 x 30 mL). The Quinoline moves to the aqueous phase (as the HCl salt). Diphenyl ether stays in the organic phase.

-

Wash the aqueous layer with Hexanes (2 x 30 mL).

-

Basify the aqueous layer with 4M NaOH to pH 10. The product will precipitate or oil out.

-

Extract with DCM (3 x 40 mL), dry over MgSO₄, and concentrate.

Route B: Direct Doebner-Miller (Rapid Screening)[1]

This route is faster but requires careful purification due to the formation of polymeric byproducts.

Materials

-

Cinnamaldehyde (1.2 equiv)

-

Conc. HCl (Solvent/Catalyst)

-

Zinc Chloride (Lewis Acid Catalyst, 1.0 equiv)

Protocol

-

Mixing: In a heavy-walled pressure vial or RBF, mix 3-chloro-2-fluoroaniline (1.45 g, 10 mmol) and Zinc Chloride (1.36 g, 10 mmol).

-

Acidification: Add 6M HCl (10 mL).

-

Addition: Add Cinnamaldehyde (1.5 mL, 12 mmol) dropwise.

-

Reaction: Heat to reflux (100°C) for 2 hours. The mixture will turn dark/black.

-

Workup:

-

Cool and basify with NH₄OH (28%) until pH > 10.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Crucial Step: The organic layer will contain dark tars.

-

Purify via Column Chromatography: Silica Gel, Gradient Elution (Hexanes

10% EtOAc/Hexanes). -

Target: The 2-phenylquinoline derivative usually elutes early compared to aniline tars.[1]

-

Experimental Workflow & Troubleshooting

The following diagram illustrates the critical decision points and purification logic for the recommended Route A.

Figure 2: Operational workflow for the Modified Doebner synthesis, highlighting the critical pH adjustment step.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Deactivated Aniline | Increase reaction time to 12h; Add 10 mol% Lewis Acid (e.g., Yb(OTf)₃ or ZnCl₂). |

| No Precipitation | Product soluble in EtOH | Pour reaction mixture into 3 volumes of ice water; Adjust pH to 3-4. |

| Incomplete Decarboxylation | Temperature too low | Ensure internal temp reaches >200°C. Use Quinoline as solvent if Diphenyl ether fails.[1] |

| Dark Tars (Route B) | Polymerization of Cinnamaldehyde | Switch to Route A. Route B is inherently messy for electron-poor anilines.[1] |

Characterization & Validation

Confirm the structure using the following expected spectral data.

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the characteristic singlet at ~7.8–8.2 ppm corresponding to the quinoline H3 proton.

-

The phenyl ring protons will appear as multiplets at 7.4–8.2 ppm.

-

The H5 and H6 protons on the quinoline ring will show splitting characteristic of F-coupling (¹H-¹⁹F coupling constants are typically 5–10 Hz).[1]

-

-

¹⁹F NMR:

-

Single peak expected around -120 to -140 ppm (typical for aryl fluorides).[1]

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z ~258.05 (Calculated for C₁₅H₁₀ClFN). Expect a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

-

Safety & Handling

-

3-Chloro-2-fluoroaniline: Toxic by inhalation and skin contact.[1] Use in a fume hood.[1]

-

Diphenyl Ether: Vapor can be irritating at high temperatures.[1] Ensure the decarboxylation setup is vented properly.

-

Hydrofluoric Acid (Potential): While C-F bonds are stable, extreme pyrolysis conditions could theoretically release trace HF. Do not exceed 250°C.[1]

References

-

Doebner Reaction Mechanism & Scope

-

Bergström, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944. Link

-

-

Synthesis of 2-Phenylquinolines via Doebner-Miller

-

Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 2006. Link

-

-

Decarboxylation Protocols

-

Fluorinated Quinoline Precursors

-

Biological Relevance of 2-Phenylquinolines

-

Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2011. Link

-

Sources

Regioselective halogenation of 2-phenylquinoline scaffolds

Application Note: Regioselective Halogenation of 2-Phenylquinoline Scaffolds

Executive Summary

The 2-phenylquinoline scaffold is a privileged pharmacophore found in potent antimalarials, antivirals, and organic light-emitting diodes (OLEDs). The ability to selectively introduce halogen atoms (Cl, Br, I) onto this framework is critical for structure-activity relationship (SAR) studies and downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary challenge in functionalizing this scaffold: Regiodivergency . The 2-phenylquinoline system presents three distinct electronic zones:

-

The Phenyl Ring (Ortho-position): Accessible via Chelation-Assisted C-H Activation.[1][2]

-

The Heterocyclic Ring (C3): Accessible via Enamine-type reactivity or Radical pathways.

-

The Benzenoid Ring (C5/C8): Accessible via classical Electrophilic Aromatic Substitution (SEAr).

This note provides three validated protocols to selectively target each zone, supported by mechanistic rationale and troubleshooting matrices.

Strategic Reactivity Map

To achieve regioselectivity, one must exploit the specific electronic and coordinating properties of the scaffold. The following diagram visualizes the decision tree for selecting the correct methodology.

Figure 1: Regioselectivity Decision Tree. Blue node represents the starting material; colored nodes represent the target zones; grey nodes indicate the required methodology.

Protocol A: Ortho-Regioselective Halogenation (Phenyl Ring)

Target: Ortho-position of the 2-phenyl group. Mechanism: Palladium-Catalyzed, Nitrogen-Directed C-H Activation.

Rationale

The quinoline nitrogen atom acts as a directing group (DG). It coordinates with Pd(II) to form a stable 5-membered palladacycle intermediate. This proximity effect forces the halogenation to occur exclusively at the ortho position of the phenyl ring, overriding standard electronic directing effects.

Experimental Protocol

| Parameter | Specification |

| Scale | 0.5 mmol (Standard Screening Scale) |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Halogen Source | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.2 equiv) |

| Oxidant/Additive | Cu(OAc)₂ (10 mol%) or PIDA (1.0 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH) |

| Temperature | 100 °C |

| Time | 12–24 Hours |

Step-by-Step Workflow:

-

Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh 2-phenylquinoline (103 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and NBS (107 mg, 0.6 mmol).

-

Solvent Addition: Add DCE (2.0 mL). Note: If solubility is poor, add 10% AcOH.

-

Reaction: Seal the vial and heat to 100 °C in an aluminum block.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product usually moves slightly faster (higher R_f) than the starting material due to increased lipophilicity.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with sat. NaHCO₃ (to remove succinimide/acid).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Critical Process Parameter (CPP): The reaction must be kept anhydrous if using PIDA. If using Cu(OAc)₂/Air, ensure open atmosphere or O₂ balloon to regenerate the Pd(II) species.

Protocol B: C3-Regioselective Halogenation (Heterocycle)

Target: C3 position of the Quinoline ring. Mechanism: Electrophilic substitution via Enamine-like activation.

Rationale

While the pyridine ring is generally electron-deficient, the C3 position behaves similarly to the

Experimental Protocol

| Parameter | Specification |

| Reagent | NBS (1.05 equiv) |

| Solvent | Acetonitrile (MeCN) [Anhydrous] |

| Temperature | 25 °C (Room Temperature) to 45 °C |

| Time | 2–6 Hours |

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-phenylquinoline (0.5 mmol) in MeCN (3 mL).

-

Addition: Add NBS (0.525 mmol) portion-wise over 10 minutes. Do not dump all at once to avoid localized high concentration.

-

Reaction: Stir at room temperature.

-

Checkpoint: If TLC shows no conversion after 2 hours, heat to 45 °C. If C5/C8 byproducts appear (lower R_f spots), cool back to 0 °C.

-

Quench: Add 10% Na₂S₂O₃ (aq) to quench unreacted bromine species.

-

Isolation: Extract with EtOAc, wash with brine, and concentrate.

Self-Validating Check:

-

1H NMR Diagnostic: Look for the disappearance of the C3-H doublet (typically ~7.8-8.0 ppm) and the simplification of the C4-H signal to a singlet.

Protocol C: C5/C8-Regioselective Halogenation (Benzenoid)

Target: C5 or C8 position.[1][2][3][4][5][6][7][8][9][10][11][12] Mechanism: Classical SEAr (Electrophilic Aromatic Substitution).

Rationale

In strongly acidic media, the quinoline nitrogen is protonated (

Experimental Protocol

| Parameter | Specification |

| Reagent | Bromine (Br₂) (1.1 equiv) or NBS |

| Medium | Conc. H₂SO₄ or AcOH/H₂SO₄ (10:1) |

| Catalyst | Ag₂SO₄ (Optional, enhances electrophilicity) |

| Temperature | 0 °C to RT |

Step-by-Step Workflow:

-

Acidification: Dissolve 2-phenylquinoline (0.5 mmol) in conc. H₂SO₄ (2 mL) at 0 °C. Caution: Exothermic.

-

Bromination: Add Br₂ (0.55 mmol) dropwise.

-

Stirring: Allow to warm to RT and stir for 4 hours.

-

Workup (Critical): Pour the reaction mixture onto crushed ice (20 g). Neutralize carefully with NH₄OH or NaOH pellets until pH ~8. Precipitate should form.

-

Extraction: Extract the solid/emulsion with DCM.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Pd Catalyst Deactivation (Pd Black formation) | Add 10 mol% PPh₃ or use Pd(MeCN)₂Cl₂. Ensure oxidant (Cu/PIDA) is fresh. |

| Mixture of C5/C8 Isomers (Method C) | Temperature too high | Run reaction at -10 °C. C5 is generally the kinetic product; C8 is thermodynamic. |

| Poly-halogenation | Excess Reagent | Strict stoichiometry (1.05 equiv). Add reagent via syringe pump. |

| C3 vs. Phenyl Competition | Solvent Polarity | Non-polar solvents (Benzene/Hexane) favor radical pathways. Polar solvents (MeCN) favor ionic (C3) pathways. |

References

-

Palladium-Catalyzed C-H Activation

-

C3-Halogenation (Enamine Reactivity)

- Protocol Base: "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation." J. Am. Chem. Soc. (via ACS/Digitell).

-

Remote C5-Halogenation

- Methodology: "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.

-

General Halogenation Reviews

- Reagents & Conditions: "Bromoarene synthesis by bromination or substitution." Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]

- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Application Note: HPLC Method Development for Separation of Halogenated Quinoline Isomers

Abstract

The separation of halogenated quinoline isomers represents a classic challenge in chromatography due to their identical molecular weights, similar hydrophobicity (

Introduction & Scientific Rationale

The Challenge: Structural Isomerism

Halogenated quinolines are weak bases consisting of a bicyclic aromatic system. The introduction of a halogen atom (Cl, Br, F) at different positions (2, 3, 4, 6, 7, 8) creates isomers with distinct electronic distributions but nearly identical hydrophobic footprints.

-

Hydrophobicity: The

values for these isomers rarely differ by more than 0.1–0.2 units, rendering alkyl-chain (C18/C8) partitioning ineffective. -

Basicity (

): The quinoline nitrogen typically has a

The Solution: The "Selectivity Triangle"

To separate these isomers, we must move beyond simple hydrophobicity and exploit secondary interactions :

-

Stationary Phase (

-Selectivity): Pentafluorophenyl (PFP) phases possess an electron-deficient aromatic ring (Lewis acid) that interacts strongly with the electron-rich -

Solvent Selection: Methanol (MeOH) is preferred over Acetonitrile (ACN) for aromatic separations because MeOH allows

- -

pH Control: Controlling the ionization state of the quinoline nitrogen is critical for peak shape and retention.

Strategic Workflow: Decision Tree

The following diagram outlines the logical flow for developing this method, prioritizing stationary phase selection over mobile phase tweaking.

Figure 1: Decision tree for method development, highlighting the preference for PFP phases over C18 for aromatic isomers.

Experimental Protocols

Protocol A: Stationary Phase Screening (The "Golden Step")

Objective: Determine if PFP provides the necessary selectivity factor (

Materials:

-

Column 1 (Reference): C18 (e.g., Agilent ZORBAX Eclipse Plus C18),

mm, 3.5 µm. -

Column 2 (Target): Pentafluorophenyl (e.g., Agilent Poroshell 120 PFP or Supelco Discovery HS F5),

mm, particle size 2.7 µm or 3-5 µm. -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Methanol (MeOH).[2]

Procedure:

-

Prepare a standard mixture containing 50 µg/mL of each isomer (e.g., 6-chloroquinoline and 7-chloroquinoline).

-

Run a broad scouting gradient: 5% B to 95% B over 20 minutes.

-

Flow rate: 1.0 mL/min; Temp: 30°C; UV Detection: 254 nm.

Expected Outcome:

-

C18: Isomers likely co-elute or show partial separation (

) due to identical hydrophobicity. -

PFP: Isomers should resolve (

) due to the specific interaction between the fluorine ring on the column and the halogen position on the quinoline.

Protocol B: pH Optimization (Peak Shape & Retention)